2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This compound features a unique molecular structure that includes a pyrazolo ring fused with a pyridine system, along with a difluoromethyl group and a furan moiety, contributing to its pharmacological potential.
The compound's synthesis and properties have been discussed in various scientific articles and reviews focusing on pyrazolo derivatives and their applications in medicinal chemistry. Notable sources include research on the synthesis of pyrazole derivatives and their biological activities, which highlight the relevance of this compound in drug discovery and development .
This compound can be classified as:
The synthesis of 2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step reactions that may include:
Technical details regarding specific reaction conditions, yields, and purification methods would be found in detailed synthetic protocols .
The molecular structure of 2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can be represented as follows:
Key structural data include:
The compound may undergo various chemical reactions typical of pyrazole derivatives:
Technical details about reaction conditions and mechanisms are essential for understanding its reactivity profile .
The mechanism of action for compounds like 2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid often involves interaction with biological targets such as enzymes or receptors. The presence of the pyrazolo and furan rings suggests potential interactions with various biological pathways, possibly influencing signaling cascades or metabolic processes.
Data regarding specific targets and pathways would be derived from pharmacological studies .
Relevant data would need to be gathered from experimental studies to provide comprehensive insights into these properties .
The applications of 2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are primarily found in:
Continued research is essential to fully elucidate its potential therapeutic uses .
The target compound, 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 937607-10-8), is a synthetically engineered molecule featuring three interconnected heterocyclic systems: a pyrazole ring, a fused pyridine ring, and a furan moiety. Its molecular formula is C₁₄H₁₁F₂N₃O₃, with a molecular weight of 307.25 g/mol [1] [3]. The core pyrazolo[3,4-b]pyridine scaffold results from the fusion of pyrazole and pyridine rings at the 3,4- and 4,3- positions, respectively. This tricyclic system is substituted at the 1-position with an acetic acid group, at the 4-position with a difluoromethyl (–CF₂H) group, at the 6-position with a furan-2-yl group, and at the 3-position with a methyl group [1] [5]. The molecule’s planar geometry, confirmed by its topological polar surface area (81.2 Ų) and moderate lipophilicity (XLogP3: 2.3), facilitates interactions with biological targets [3].
Table 1: Key Structural Properties of the Compound
Property | Value |
---|---|
CAS Registry Number | 937607-10-8 |
Molecular Formula | C₁₄H₁₁F₂N₃O₃ |
Molecular Weight | 307.25 g/mol |
Canonical SMILES | CC1=NN(CC(=O)O)C2=NC(=CC(=C21)C(F)F)C3=CC=CO3 |
Topological Polar Surface Area | 81.2 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with diverse enzymes and receptors. These derivatives exhibit broad-spectrum bioactivities, including phosphodiesterase (PDE) inhibition, antifungal action, and anticancer effects [4] [8]. Patent literature highlights their utility as PDE inhibitors for treating inflammatory diseases, asthma, and allergic rhinitis [8]. Recent studies emphasize their role in antifungal therapy, particularly against resistant strains like Fusarium oxysporum and Candida albicans, where they disrupt ergosterol biosynthesis or cell wall integrity [4]. The scaffold’s versatility allows functionalization at multiple positions (N1, C3, C4, C6), enabling optimization of pharmacokinetic and pharmacodynamic properties [6] [8].
Table 2: Bioactivity Profile of Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity | Mechanism/Target | Therapeutic Relevance |
---|---|---|
Antifungal | Ergosterol biosynthesis inhibition; β-1,3-glucan synthase inhibition | Combating resistant crop pathogens and human fungal infections |
PDE Inhibition | Cyclic nucleotide degradation modulation | Treatment of asthma and inflammatory disorders |
Antimicrobial | DNA gyrase inhibition; membrane disruption | Addressing bacterial and fungal co-infections |
The difluoromethyl (–CF₂H) group at C4 serves dual roles: as a metabolically stable bioisostere of carboxylic acids and alcohols, and as a hydrogen-bond donor via its acidic proton (pKa ~25–30) [4]. This enhances binding affinity to enzymatic active sites, such as fungal CYP51 (lanosterol 14α-demethylase), where it may disrupt substrate access [4]. Concurrently, the furan-2-yl group at C6 contributes π-stacking interactions with aromatic residues in target proteins and improves cell permeability due to its moderate lipophilicity [10]. Studies on analogous furan-containing pyrazolines demonstrate potent antimicrobial activity, attributed to furan’s ability to penetrate microbial membranes and generate reactive oxygen species [10]. The methyl group at C3 provides steric stabilization without significantly altering electronic properties, while the N1-acetic acid moiety enables salt formation for solubility optimization [1] [7].
Despite the promising scaffold, specific data on 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid remains limited. Existing literature focuses on synthesis and basic characterization, with minimal exploration of its mechanistic pharmacology, structure-activity relationships (SAR), or in vivo efficacy [1] [3] [5]. The rise of azole-resistant fungi and environmentally toxic fungicides necessitates novel agrochemical agents [4]. Hybrid molecules incorporating azole-like difluoromethyl groups and furan-based delivery systems offer a strategic approach to overcome resistance. This compound’s unique combination of substituents warrants investigation to elucidate its binding kinetics, spectrum of antifungal activity, and potential as a lead compound for dual-target inhibitors (e.g., CYP51 and β-glucan synthase) [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1